1H-Isoindole-1,3(2H)-dione, 2-[2-(ethylphenylamino)ethyl]-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[2-(ethylphenylamino)ethyl] is a complex organic compound belonging to the isoindole family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2-(ethylphenylamino)ethyl] typically involves multi-step organic reactions. One common approach is the condensation of phthalic anhydride with ethylphenylamine, followed by cyclization under acidic conditions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the reaction. Additionally, purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 2-[2-(ethylphenylamino)ethyl] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, often resulting in the formation of amines or alcohols.
Substitution: Substitution reactions can introduce new substituents onto the isoindole core, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and substituted isoindole derivatives.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-[2-(ethylphenylamino)ethyl] has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: It serves as a ligand in biological studies, interacting with various proteins and enzymes to elucidate their functions.
Medicine: The compound has potential therapeutic applications, including the treatment of inflammatory diseases and cancer.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1H-Isoindole-1,3(2H)-dione, 2-[2-(ethylphenylamino)ethyl] exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1H-Isoindole-1,3(2H)-dione, 2-[2-(ethylphenylamino)ethyl] is compared with other similar compounds, such as:
1H-Isoindole-1,3(2H)-dione, 2-ethenyl-: : This compound differs in the presence of an ethenyl group instead of the ethylphenylamino group.
1H-Isoindole-1,3(2H)-dione, 2-(hydroxymethyl)-: : This compound has a hydroxymethyl group in place of the ethylphenylamino group.
1H-Isoindole-1,3(2H)-dione, 2-phenyl-: : This compound features a phenyl group instead of the ethylphenylamino group.
Properties
CAS No. |
54939-53-6 |
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Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-[2-(N-ethylanilino)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H18N2O2/c1-2-19(14-8-4-3-5-9-14)12-13-20-17(21)15-10-6-7-11-16(15)18(20)22/h3-11H,2,12-13H2,1H3 |
InChI Key |
JXOIGNIYEXYEGW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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